molecular formula C11H15NO9P+ B1204604 Nicotinate mononucleotide

Nicotinate mononucleotide

Cat. No.: B1204604
M. Wt: 336.21 g/mol
InChI Key: JOUIQRNQJGXQDC-ZYUZMQFOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinate beta-D-ribonucleotide, also known as nicotinic acid ribonucleotide or nicotinate mononucleotide, belongs to the class of organic compounds known as nicotinic acid nucleotides. These are pyridine nucleotides, in which the pyridine base is nicotinic acid or a derivative thereof. Nicotinate beta-D-ribonucleotide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate beta-D-ribonucleotide exists in all eukaryotes, ranging from yeast to humans. Nicotinate beta-D-ribonucleotide can be biosynthesized from nicotinate D-ribonucleoside through its interaction with the enzyme nicotinamide riboside kinase.
Nicotinic acid D-ribonucleotide is a D-ribonucleotide having nicotinic acid as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a nicotinate D-ribonucleotide(2-).

Properties

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

physical_description

Solid

Synonyms

nicotinate mononucleotide
nicotinic acid mononucleotide
nicotinic acid ribonucleotide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinate mononucleotide
Reactant of Route 2
Nicotinate mononucleotide
Reactant of Route 3
Nicotinate mononucleotide
Reactant of Route 4
Nicotinate mononucleotide
Reactant of Route 5
Nicotinate mononucleotide
Reactant of Route 6
Nicotinate mononucleotide

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